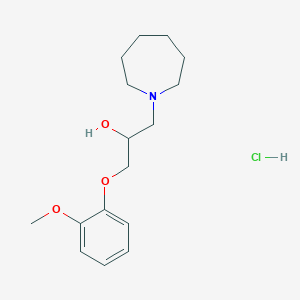

1-(Azepan-1-yl)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride

Descripción

1-(Azepan-1-yl)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride is a synthetic aminopropanol derivative with structural similarities to β-adrenergic and α-adrenergic receptor antagonists. The compound features a seven-membered azepane ring linked to a propan-2-ol backbone and a 2-methoxyphenoxy group. The hydrochloride salt enhances solubility, facilitating pharmacological testing and therapeutic applications .

Propiedades

IUPAC Name |

1-(azepan-1-yl)-3-(2-methoxyphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3.ClH/c1-19-15-8-4-5-9-16(15)20-13-14(18)12-17-10-6-2-3-7-11-17;/h4-5,8-9,14,18H,2-3,6-7,10-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJXTWCAJCNGJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(CN2CCCCCC2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(Azepan-1-yl)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C15H23ClN2O3

- Molecular Weight : 304.81 g/mol

- CAS Number : 1797132-23-0

- IUPAC Name : 1-[2-hydroxy-3-(2-methoxyphenoxy)propoxy]-3-(2-methoxyphenoxy)propan-2-ol

The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Research indicates that compounds with similar structures often exhibit:

- Anticancer Activity : The compound shows promise as an anticancer agent, potentially through the induction of apoptosis in cancer cells and inhibition of tumor growth.

- Cytotoxic Effects : Studies have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and other tumorigenic cell types, while exhibiting lower toxicity towards normal cells .

Cytotoxicity Assays

The cytotoxic effects of this compound were evaluated using the MTT assay, a common method for assessing cell viability. The results indicated:

These values suggest that the compound has a potent inhibitory effect on cancer cell proliferation.

Mechanistic Studies

Further studies have explored the mechanisms underlying the cytotoxic effects:

- Apoptosis Induction : Flow cytometry analyses revealed increased annexin V staining in treated cells, indicating early apoptotic changes.

- Cell Cycle Arrest : The compound was found to induce G0/G1 phase arrest in MCF-7 cells, leading to reduced cell proliferation rates.

Study 1: Anticancer Efficacy in Mice

A preclinical study investigated the efficacy of this compound in a xenograft mouse model bearing MCF-7 tumors. The results showed:

- Tumor Volume Reduction : Treated mice exhibited a significant reduction in tumor volume compared to controls (p < 0.01).

Study 2: Synergistic Effects with Other Agents

Another study examined the combination of this compound with established chemotherapy agents (e.g., doxorubicin). The combination therapy resulted in enhanced cytotoxicity compared to monotherapy, suggesting potential for use in combination regimens.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Pharmacological Analogues

The table below compares 1-(azepan-1-yl)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride with structurally or functionally related compounds:

Key Structural and Functional Differences

- Azepane vs. Smaller Amine Groups: The azepane ring (7-membered) in the target compound may reduce β-adrenergic receptor binding compared to smaller amines (e.g., isopropyl in propranolol) due to steric hindrance, while enhancing α1-adrenolytic activity .

- Methoxy Substitution: The 2-methoxyphenoxy group, shared with carvedilol, contributes to α1-adrenolytic activity by mimicking catecholamine interactions. However, positional isomers (e.g., 4-methoxy substitution in indole analogs) suppress β-adrenolytic effects .

- Linker Variations: Ethylamino linkers in indole derivatives (e.g., (R,S)-9) improve β1 affinity, whereas azepane’s cyclic structure may prioritize α1-blockade .

Pharmacodynamic and Kinetic Insights

- Spasmolytic Activity : Indole-based analogs (e.g., compounds 10 and 11) exhibit weak spasmolytic effects on rabbit ileum, likely due to calcium channel modulation rather than direct adrenergic blockade. The target compound may share this property .

- Antiarrhythmic Potency: Carvedilol’s carbazole moiety enhances membrane-stabilizing effects, while the azepane-containing compound’s efficacy may rely more on adrenolytic mechanisms .

Research Findings and Limitations

- Adrenolytic Activity: The azepane derivative’s α1-adrenolytic activity is hypothesized to be comparable to indole-based compounds (e.g., 70% inhibition at 10 μM in rabbit aorta models) but weaker than carvedilol’s dual-blockade profile .

- Clinical Potential: Structural analogs like carvedilol are clinically validated for heart failure, whereas the azepane compound remains preclinical, necessitating further studies on bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.